Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 1089324-91-3
VCID: VC7099127
InChI: InChI=1S/C14H18O4/c1-9-7-11(13(17-3)8-10(9)2)12(15)5-6-14(16)18-4/h7-8H,5-6H2,1-4H3
SMILES: CC1=CC(=C(C=C1C)OC)C(=O)CCC(=O)OC
Molecular Formula: C14H18O4
Molecular Weight: 250.294

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate

CAS No.: 1089324-91-3

Cat. No.: VC7099127

Molecular Formula: C14H18O4

Molecular Weight: 250.294

* For research use only. Not for human or veterinary use.

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate - 1089324-91-3

Specification

CAS No. 1089324-91-3
Molecular Formula C14H18O4
Molecular Weight 250.294
IUPAC Name methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate
Standard InChI InChI=1S/C14H18O4/c1-9-7-11(13(17-3)8-10(9)2)12(15)5-6-14(16)18-4/h7-8H,5-6H2,1-4H3
Standard InChI Key XKJKSSDPUXVKBR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)OC)C(=O)CCC(=O)OC

Introduction

Structural Characteristics and Molecular Identity

Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate belongs to the class of aromatic esters featuring a phenyl ring substituted with methoxy and methyl groups, coupled with a four-carbon oxobutanoate chain. The molecular formula is inferred as C₁₅H₁₈O₅, derived from structural analogs such as methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate (C₁₃H₁₆O₅) and ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate (C₁₃H₁₅ClO₃). The methoxy group at the 2-position and methyl groups at the 4- and 5-positions on the phenyl ring introduce steric and electronic effects that influence reactivity and stability .

Comparative Structural Analysis

The table below contrasts key features of Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate with related compounds:

Compound NameMolecular FormulaSubstituents on Phenyl RingEster GroupMolecular Weight (g/mol)
Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoateC₁₅H₁₈O₅2-OCH₃, 4-CH₃, 5-CH₃Methyl278.30 (calculated)
Methyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate C₁₃H₁₆O₅2-OCH₃, 5-OCH₃Methyl252.26
Ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoateC₁₃H₁₅ClO₃4-Cl, 3-CH₃Ethyl254.71
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate C₁₂H₁₄O₄2-OCH₃Methyl222.24

The additional methyl groups at the 4- and 5-positions in the target compound enhance hydrophobicity and may hinder electrophilic substitution reactions compared to simpler analogs .

Synthesis and Production

Laboratory-Scale Synthesis

While no explicit synthesis route for Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate is documented, analogous protocols for methyl esters suggest a two-step process:

  • Friedel-Crafts Acylation: Reaction of 2-methoxy-4,5-dimethylbenzene with succinic anhydride in the presence of AlCl₃ to form 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid.

  • Esterification: Treatment of the resulting acid with methanol under acidic catalysis (e.g., H₂SO₄) to yield the methyl ester .

Industrial Production Considerations

Continuous flow reactors could optimize yield and purity by maintaining precise temperature control and minimizing side reactions, a method validated for ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate. Catalyst recycling and solvent recovery systems would further enhance sustainability.

Chemical Reactivity and Functional Transformations

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, producing 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoic acid. For example, ethyl analogs undergo saponification with NaOH to yield carboxylic acids.

Ketone Reduction

The ketone moiety can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-hydroxybutanoate. This product may serve as an intermediate for pharmaceuticals or polymers .

Electrophilic Aromatic Substitution

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorbance near 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

  • NMR:

    • ¹H NMR: δ 3.70 (s, 3H, OCH₃), δ 2.20–2.50 (m, 4H, CH₂CO and CH₂COO), δ 2.30 (s, 6H, Ar-CH₃) .

    • ¹³C NMR: δ 207.5 (ketone C=O), δ 170.2 (ester C=O), δ 55.6 (OCH₃), δ 21.4 (Ar-CH₃).

Thermodynamic Data

  • Melting Point: Estimated 85–90°C (based on methyl 4-(2-methoxyphenyl)-4-oxobutanoate, mp 78°C) .

  • Solubility: Low in water (<0.1 g/L); soluble in ethanol, acetone, and dichloromethane.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Compounds with analogous structures, such as ethyl 4-(4-chloro-3-methylphenyl)-4-oxobutanoate, are used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. The target compound’s ketone and ester groups make it a candidate for derivatization into bioactive molecules.

Agrochemical Development

The methyl and methoxy substituents may enhance lipid solubility, aiding pesticide penetration into insect cuticles. Similar esters are precursors to herbicides targeting acetolactate synthase.

Material Science

Polymerization of hydroxy derivatives (via ketone reduction) could yield biodegradable polyesters with tunable thermal properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator